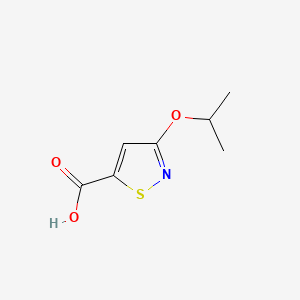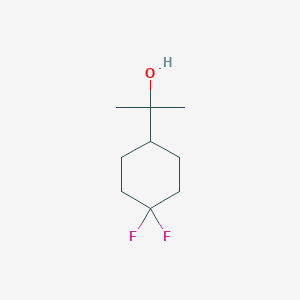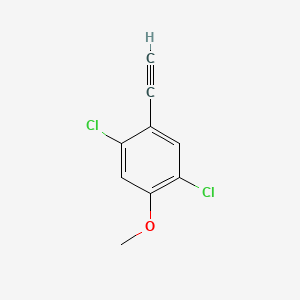
2-Bromo-4-chloro-N-Boc-pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms at the 2nd and 4th positions of the pyridine ring, respectively, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Chlorination: The addition of a chlorine atom at the 4th position, often achieved through electrophilic aromatic substitution reactions.
Boc Protection:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-N-Boc-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Chlorination: Chlorine gas (Cl2), thionyl chloride (SOCl2)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Various substituted pyridine derivatives
Coupling Products: Biaryl or alkyl-aryl compounds
Deprotected Amine: 2-Bromo-4-chloropyridin-3-amine
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-N-Boc-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the Boc protecting group.
3-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions.
2-Bromo-4-chloro-6-fluoroaniline: Contains an additional fluorine atom.
Uniqueness
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C10H12BrClN2O2 |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
Clave InChI |
LSCPQOFXLDECJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)





![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)



